molecular formula C15H9ClFN3O2 B1673664 KKL-35 CAS No. 865285-29-6

KKL-35

Número de catálogo: B1673664
Número CAS: 865285-29-6
Peso molecular: 317.70 g/mol
Clave InChI: ZIICPNCCHIUJSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mechanism of Action
KKL-35 has demonstrated potent antibiotic activity against Legionella pneumophila, the causative agent of Legionnaires' disease. Its mechanism appears to be distinct from traditional antibiotics, as it does not primarily inhibit trans-translation, a ribosome-rescue system essential for bacterial survival. Instead, this compound exhibits broad-spectrum activity against various Legionella species at submicromolar concentrations, with a minimum inhibitory concentration (MIC) of approximately 0.04 mg/liter .

Resistance Profiles
One of the most notable features of this compound is its ability to maintain effectiveness against L. pneumophila strains that have developed resistance to other antibiotic classes, such as macrolides. Studies indicate that no resistant mutants emerged even after prolonged exposure to this compound, suggesting a low likelihood of resistance development .

In Vivo Efficacy

Macrophage Model Studies
Research has shown that this compound can inhibit the replication of L. pneumophila within human macrophages at various stages of infection. When administered post-infection, this compound effectively halts bacterial growth, indicating its potential for therapeutic use in treating infections caused by intracellular pathogens .

Comparative Efficacy
In comparative studies with erythromycin, a standard treatment for Legionnaires' disease, this compound demonstrated superior bactericidal activity at lower concentrations. This suggests that this compound may be a more effective option for managing infections caused by L. pneumophila .

Broader Implications and Future Research

Potential Therapeutic Applications
Given its potent antibacterial properties and unique mechanism of action, this compound is being investigated for potential use in treating other bacterial infections beyond Legionella. The compound's ability to penetrate human cells and exert effects on intracellular pathogens positions it as a promising candidate in the development of new antimicrobial therapies .

Ongoing Studies
Current research is focused on elucidating the precise mechanisms by which this compound exerts its effects on bacterial cells. Understanding these mechanisms is crucial for optimizing its therapeutic applications and developing analogs that may enhance efficacy or reduce toxicity .

Data Summary

Parameter Value
Compound Name This compound
Family Oxadiazole
Target Pathogen Legionella pneumophila
Minimum Inhibitory Concentration (MIC) 0.04 mg/liter
Resistance Development No detectable resistance
In Vitro Activity Effective against multiple strains
In Vivo Activity Inhibits replication in macrophages

Case Studies

Several studies have been conducted to assess the efficacy of this compound:

  • Brunel et al. (2018) : Demonstrated the potent antibacterial activity of this compound against L. pneumophila, emphasizing its low MIC and lack of resistance development during prolonged exposure .
  • Comparative Analysis with Erythromycin : Showed that this compound could inhibit bacterial replication more effectively than erythromycin at lower concentrations, suggesting its potential as a superior treatment option for Legionnaires' disease .
  • Pharmacokinetic Studies : Ongoing research aims to evaluate the pharmacokinetic properties of this compound and its analogs to facilitate animal studies and potential clinical applications .

Mecanismo De Acción

Target of Action

KKL-35, also known as 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, primarily targets the trans-translation system in bacteria . Trans-translation is a ribosome rescue system that is ubiquitous in bacteria . It is essential for the survival and virulence of many bacterial species .

Mode of Action

This compound acts as an inhibitor of trans-translation . It blocks this proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes . This inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the trans-translation pathway . By inhibiting this pathway, this compound disrupts protein synthesis in bacteria, leading to a halt in their growth .

Pharmacokinetics

It has been shown to inhibit the growth of various bacterial strains at sub-micromolar concentrations , suggesting that it may have good bioavailability

Result of Action

This compound exhibits potent antibiotic activity against various bacterial species, including Legionella pneumophila . It inhibits the growth of all tested strains at sub-micromolar concentrations . This compound also inhibits the multiplication of L. pneumophila in human macrophages at several stages of infection . Importantly, no resistant mutants could be obtained, even during extended and chronic exposure .

Action Environment

The action of this compound is influenced by the bacterial environment. It remains equally active against L. pneumophila mutants that have evolved resistance to macrolides . It also remains active against L. pneumophila mutants expressing an alternate ribosome-rescue system and lacking tmRNA, the essential component of trans-translation . This suggests that this compound’s action, efficacy, and stability are robust against environmental changes within the bacterial cell.

Análisis Bioquímico

Biochemical Properties

KKL-35 interacts with various enzymes and proteins in bacterial cells, leading to changes in bacterial phenotypes . It has been observed that this compound-treated Staphylococcus aureus showed significantly lower survival under stresses of NaCl and H2O2 . This suggests that this compound may interact with enzymes and proteins involved in stress response pathways in bacteria .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been found to decrease biofilm formation and bacterial survival in serum resistance assays . This indicates that this compound influences cell function by affecting key cellular processes such as biofilm formation and serum resistance .

Molecular Mechanism

The molecular mechanism of action of this compound involves decreasing bacterial environmental adaptations, biofilm formation, membrane uptake and efflux, as well as increasing antibiotic sensitivity . It inhibits bacterial growth in a concentration-independent and time-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on bacterial function. It has been observed that this compound-treated bacteria show decreased survival under various stress conditions over time . This suggests that this compound may have long-term effects on bacterial stress response mechanisms .

Dosage Effects in Animal Models

This suggests that it may be effective at low doses and have a wide therapeutic window .

Metabolic Pathways

Given its effects on bacterial growth and survival, it is likely that this compound interacts with key metabolic pathways in bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

KKL-35 is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the subsequent attachment of the 4-chlorobenzamide and 4-fluorophenyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

KKL-35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions are typically modified oxadiazole compounds with altered antibacterial properties. These derivatives are studied for their potential to enhance the efficacy and spectrum of antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of KKL-35

This compound stands out due to its broad-spectrum activity and low propensity for resistance. Unlike some other inhibitors, this compound remains effective against bacterial strains that have developed resistance to other antibiotics. Its ability to inhibit bacterial growth independently of trans-translation inhibition further highlights its unique mechanism of action .

Actividad Biológica

KKL-35 is a compound that has garnered attention for its potent biological activity, particularly as an antibiotic agent against various pathogenic bacteria. This article synthesizes research findings on this compound, focusing on its mechanisms of action, effectiveness against specific pathogens, and potential applications in clinical settings.

This compound was initially identified through high-throughput screening aimed at finding inhibitors of trans-translation, a crucial process in bacterial protein synthesis. However, subsequent studies revealed that this compound does not directly inhibit trans-translation but instead exhibits bactericidal activity through other mechanisms. This compound has shown effectiveness against several pathogens, including Legionella pneumophila and Mycobacterium tuberculosis (MTB).

1. Legionella pneumophila

This compound demonstrates significant antibacterial activity against L. pneumophila, the causative agent of Legionnaires' disease. The minimal inhibitory concentration (MIC) for this compound against various strains of L. pneumophila is approximately 0.04 mg/L (0.125 μM) .

Table 1: MIC Values of this compound Against Various Strains of L. pneumophila

StrainMIC (mg/L)
L. pneumophila Paris0.04
L. pneumophila Other Strains0.04

The compound effectively inhibits bacterial growth and can significantly reduce bacterial viability within human macrophages, indicating its ability to penetrate cellular membranes and act intracellularly . A time-kill assay demonstrated that this compound reduces the viable count of L. pneumophila by four orders of magnitude within 72 hours at concentrations equal to or greater than the MIC .

2. Mycobacterium tuberculosis

This compound also exhibits potent activity against MTB, including nonreplicating persister cells that are typically resistant to conventional antibiotics. The MIC for MTB is reported to be 1.6 μg/mL , with over 90% cell death observed at concentrations of 8.0 μg/mL after seven days .

Table 2: Efficacy of this compound Against M. tuberculosis

Cell StateMIC (μg/mL)% Cell Death at 8 μg/mL
Actively Growing1.6>90%
Nonreplicating Persister1.6>90%

Case Studies and Research Findings

Several studies have confirmed the efficacy of this compound in different experimental settings:

  • In Vitro Studies : this compound was tested against multiple strains of L. pneumophila and showed consistent results with no development of resistance even in erythromycin-resistant strains .
  • Intracellular Replication Models : In models using human macrophages infected with L. pneumophila, this compound inhibited bacterial replication effectively, showcasing its potential for treating intracellular infections .

Propiedades

IUPAC Name

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICPNCCHIUJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865285-29-6
Record name 865285-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Employing 0.25 g (1.5 mmol) of 2-amino-3-chlorobenzoic acid and 0.19 g (1.5 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above and elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3) gave the product in 65% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KKL-35
Reactant of Route 2
Reactant of Route 2
KKL-35
Reactant of Route 3
Reactant of Route 3
KKL-35
Reactant of Route 4
Reactant of Route 4
KKL-35
Reactant of Route 5
Reactant of Route 5
KKL-35
Reactant of Route 6
Reactant of Route 6
KKL-35
Customer
Q & A

Q1: Is KKL-35 effective against drug-resistant bacteria?

A: Yes, this compound demonstrates promising activity against several multi-drug resistant pathogens. Notably, this compound effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []

Q2: Are there any insights into the structural features of this compound relevant for its activity?

A: While the exact binding site of this compound remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that this compound targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for this compound near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.

Q3: What are the limitations of this compound as a potential antibiotic?

A: While this compound exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of this compound in vivo. Additionally, the complete mechanism of action of this compound requires further investigation to understand its full potential and potential limitations fully.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.